An In-depth Technical Guide to Ibutilide Fumarate-d5: Application in Quantitative Bioanalysis
An In-depth Technical Guide to Ibutilide Fumarate-d5: Application in Quantitative Bioanalysis
This guide provides a comprehensive technical overview of Ibutilide Fumarate-d5, a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical properties, the pharmacological context of its parent compound, ibutilide, and its primary application as an internal standard in high-precision quantitative bioanalysis.
Introduction to Ibutilide and the Role of Isotopic Labeling
Ibutilide is a potent Class III antiarrhythmic agent utilized for the acute cardioversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Its mechanism of action is distinct among Class III agents; it primarily activates a slow, inward sodium current (INa-s), which prolongs the cardiac action potential duration and increases myocardial refractoriness.[2] While it also demonstrates some blocking activity on the rapidly activating delayed rectifier potassium current (IKr), its effect on the sodium current is predominant.[3]
In drug development and clinical pharmacology, precise quantification of a drug in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Ibutilide Fumarate-d5 serves this exact purpose. By replacing five hydrogen atoms with deuterium on the ethyl group, a molecule is created that is chemically identical to the parent drug in its behavior during sample extraction and chromatographic separation, yet is distinguishable by its mass in the mass spectrometer. This co-elution and similar ionization response allow it to perfectly compensate for variations in sample processing and instrument performance, ensuring highly accurate and precise results.
Chemical Structure and Physicochemical Properties
The deuteration in Ibutilide Fumarate-d5 is specifically located on the ethyl moiety, a site chosen for its metabolic stability, ensuring the deuterium atoms are not lost during biological processing.
IUPAC Name: N-(4-(4-((ethyl-d5)(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide, (E)-2-butenedioate (2:1) (hemifumarate salt)
Chemical Structure
Ibutilide-d5 (Free Base)
Detailed description in lieu of image: The structure consists of a central phenyl ring. Attached to one side of the ring is a methanesulfonamide group (-NH-SO2-CH3). On the opposite side of the phenyl ring is a four-carbon hydroxybutyl chain (-CH(OH)-CH2-CH2-CH2-). The terminal carbon of this chain is bonded to a nitrogen atom. This nitrogen is part of an N-ethyl-N-heptylamino group, where the ethyl group is perdeuterated (-N(CD2CD3)-(CH2)6CH3)).
Physicochemical Data
The following table summarizes the key quantitative data for Ibutilide Fumarate-d5 (hemifumarate salt) and its non-deuterated parent compound for comparison.
| Property | Ibutilide-d5 Hemifumarate | Ibutilide Hemifumarate (Parent Drug) |
| Molecular Formula | C₂₀H₃₁D₅N₂O₃S · 0.5(C₄H₄O₄) | C₂₂H₃₈N₂O₅S (combined formula) |
| Molecular Weight | ~447.64 g/mol | 442.62 g/mol [4] |
| Monoisotopic Mass (Free Base) | 389.2838 g/mol | 384.2525 g/mol |
| Form | White to off-white solid | White to off-white powder[4] |
| Deuterium Labeling | Ethyl group (-CD₂CD₃) | N/A |
Pharmacological Context: Mechanism and Pharmacokinetics of Ibutilide
Understanding the behavior of the parent drug is essential for designing bioanalytical methods. The properties of ibutilide dictate the concentration ranges expected in clinical samples and inform the necessary sensitivity of the analytical assay.
Mechanism of Action
Ibutilide's primary antiarrhythmic effect is achieved by prolonging the cardiac action potential, which it accomplishes through a unique dual mechanism:
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Activation of a slow, inward sodium current (INa-s): This is the predominant effect, delaying repolarization.
-
Inhibition of the rapid delayed rectifier potassium current (IKr): This contributes to the prolongation of the action potential.
Caption: Mechanism of action of Ibutilide.
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Administration | Intravenous | [1] |
| Bioavailability (Oral) | Poor due to high first-pass metabolism | [2] |
| Volume of Distribution | ~11 L/kg (Large) | [5] |
| Protein Binding | ~40% | [5] |
| Metabolism | Hepatic; primarily ω-oxidation of the heptyl side chain | [1] |
| Metabolites | 8 metabolites identified; one with minor activity | [1] |
| Elimination Half-life | ~6 hours (range: 2-12 hours) | [5] |
| Excretion | ~82% Urine, ~19% Feces | [2] |
The metabolism of ibutilide occurs primarily via oxidation of the heptyl side chain, distant from the ethyl-d5 group of the internal standard, ensuring the isotopic label remains intact throughout the analytical process.
Caption: Simplified metabolic pathway of Ibutilide.
Experimental Protocol: Quantification of Ibutilide in Human Plasma
This section provides a detailed methodology for the determination of ibutilide in human plasma using Ibutilide Fumarate-d5 as an internal standard, adapted from established bioanalytical methods for similar compounds and specific data for ibutilide.[6][7][8]
Materials and Reagents
-
Analytes: Ibutilide Fumarate, Ibutilide Fumarate-d5
-
Plasma: Blank human plasma (K₂EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid, tert-Butyl methyl ether (tBME)
-
Equipment: Calibrated pipettes, centrifuge, vortex mixer, 96-well plates, LC-MS/MS system (e.g., Triple Quadrupole)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ibutilide and Ibutilide-d5 in methanol.
-
Spiking Solutions: Serially dilute the Ibutilide stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., 0.2 to 100 ng/mL).
-
Internal Standard (IS) Working Solution (5 ng/mL): Dilute the Ibutilide-d5 stock solution with 50:50 acetonitrile/water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The causality behind choosing LLE is its ability to efficiently remove phospholipids and proteins from the plasma matrix, which can cause ion suppression in the ESI source, leading to more accurate and reproducible results.
-
Aliquot: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add IS: Add 25 µL of the 5 ng/mL IS working solution to all tubes except the blank matrix. Vortex briefly.
-
Extract: Add 600 µL of tBME. Vortex vigorously for 2 minutes.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A. Vortex to mix.
-
Inject: Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC | Provides necessary separation from matrix components. |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | C18 provides good retention for moderately polar compounds like ibutilide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes positive ionization (M+H)⁺. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |
| Gradient | 5% B to 95% B over 3 min | Ensures sharp peak shape and elution of the analyte. |
| Column Temp | 40°C | Improves peak shape and run-to-run reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | Electrospray Ionization (ESI), Positive | Ibutilide contains basic nitrogens, which are readily protonated. |
| MRM Transitions | Ibutilide: 385.3 → 224.1 Ibutilide-d5: 390.3 → 229.1 | Precursor ion [M+H]⁺ and a stable, high-intensity product ion are selected for specificity. The d5-IS transitions are +5 Da.[2] |
| Calibration Range | 20 - 10,000 pg/mL | Covers expected therapeutic concentrations.[6] |
Workflow Diagram
Sources
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- 2. Ibutilide | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive method for the determination of ibutilide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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